molecular formula C2HBrN2S B6260162 5-bromo-1,2,3-thiadiazole CAS No. 1367991-31-8

5-bromo-1,2,3-thiadiazole

Cat. No. B6260162
CAS RN: 1367991-31-8
M. Wt: 165.01 g/mol
InChI Key: LSEHIBCSNHQYJQ-UHFFFAOYSA-N
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Description

5-bromo-1,2,3-thiadiazole is a derivative of thiadiazole, which is a sub-family of azole compounds . Structurally, thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic due to their two double bonds and the sulfur lone pair . This compound can be used as a key building block for the synthesis of myriad of thiadiazolo [3,2-α]pyrimidin-7-ones which have diverse biological activities .


Synthesis Analysis

The synthesis of this compound derivatives involves various chemical reactions. For instance, 2-amino-5-mercapto-1,3,4-thiadiazoles react with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine to give the corresponding sulfides . Another study describes the electronic structure and electron delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives by X-ray analysis and ab initio calculations .


Molecular Structure Analysis

The molecular structure of this compound was studied using X-ray diffraction analysis and ab initio calculations . The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), and 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were also studied .


Chemical Reactions Analysis

Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis . They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

Thiadiazoles, including this compound, are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions . They are typically colorless and have a faint, distinctive odor . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .

Safety and Hazards

Safety data sheets suggest avoiding all personal contact, including inhalation . It is recommended to wear protective clothing when risk of exposure occurs and to use the compound in a well-ventilated area . It is also advised to avoid contact with moisture and incompatible materials .

Future Directions

Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) (isoBBT) is a new electron-withdrawing building block that can be used to obtain potentially interesting compounds for the synthesis of OLEDs and organic solar cells components . The goal to find conditions for the selective substitution of hydrogen or bromine atoms at position 4 in order to obtain compounds containing a (het)aryl group in this position and to use the remaining unsubstituted hydrogen or bromine atoms to obtain unsymmetrically substituted isoBBT derivatives, potentially interesting compounds for organic photovoltaic components, was not set before .

properties

IUPAC Name

5-bromothiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-1-4-5-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHIBCSNHQYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1367991-31-8
Record name 5-bromo-1,2,3-thiadiazole
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